4-[2-(Thiomorpholine-4-carbonyl)morpholin-4-yl]pyridine-2-carboxamide
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Overview
Description
4-[2-(Thiomorpholine-4-carbonyl)morpholin-4-yl]pyridine-2-carboxamide is a complex organic compound that features a pyridine ring substituted with morpholine and thiomorpholine groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[2-(Thiomorpholine-4-carbonyl)morpholin-4-yl]pyridine-2-carboxamide typically involves multi-step organic reactions. One common approach is the coupling of a pyridine derivative with morpholine and thiomorpholine intermediates. The reaction conditions often require the use of catalysts, such as palladium, and specific solvents to facilitate the coupling reactions .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to scale up the production process efficiently .
Chemical Reactions Analysis
Types of Reactions
4-[2-(Thiomorpholine-4-carbonyl)morpholin-4-yl]pyridine-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Halides, amines, and other nucleophilic species.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines .
Scientific Research Applications
4-[2-(Thiomorpholine-4-carbonyl)morpholin-4-yl]pyridine-2-carboxamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, such as in drug development.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-[2-(Thiomorpholine-4-carbonyl)morpholin-4-yl]pyridine-2-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Morpholine derivatives: Compounds with similar morpholine structures.
Thiomorpholine derivatives: Compounds containing thiomorpholine groups.
Pyridine derivatives: Compounds with pyridine rings substituted with various functional groups.
Uniqueness
4-[2-(Thiomorpholine-4-carbonyl)morpholin-4-yl]pyridine-2-carboxamide is unique due to its combination of morpholine, thiomorpholine, and pyridine moieties. This unique structure imparts specific chemical and biological properties that distinguish it from other similar compounds .
Properties
Molecular Formula |
C15H20N4O3S |
---|---|
Molecular Weight |
336.4 g/mol |
IUPAC Name |
4-[2-(thiomorpholine-4-carbonyl)morpholin-4-yl]pyridine-2-carboxamide |
InChI |
InChI=1S/C15H20N4O3S/c16-14(20)12-9-11(1-2-17-12)19-3-6-22-13(10-19)15(21)18-4-7-23-8-5-18/h1-2,9,13H,3-8,10H2,(H2,16,20) |
InChI Key |
YYPAMXFUSBOVGP-UHFFFAOYSA-N |
Canonical SMILES |
C1COC(CN1C2=CC(=NC=C2)C(=O)N)C(=O)N3CCSCC3 |
Origin of Product |
United States |
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